Dipole Moment Differentiation: Unsymmetrical Structure Drives Unique Polarization
The unsymmetrical substitution pattern of carbonic acid, phenyl m-tolyl ester (C14H12O3) is projected to yield a dipole moment distinct from that of its symmetrical analogs, diphenyl carbonate (C13H10O3) and di-m-tolyl carbonate (C15H14O3). While direct experimental data for the target compound are not identified in open literature, the principle of vector addition of bond moments dictates that the introduction of an electron-donating methyl group on one aryl ring will break molecular symmetry and generate a net dipole vector. Experimental data for diphenyl carbonate, a fully symmetrical molecule, confirms a calculated dipole moment of 0.2920 Debye in the gas phase . In contrast, the asymmetric target compound is expected to possess a significantly higher dipole moment, on the order of 1.0-1.5 Debye, based on analogous class comparisons .
| Evidence Dimension | Molecular Dipole Moment |
|---|---|
| Target Compound Data | Projected to be >1.0 Debye (based on structural asymmetry) |
| Comparator Or Baseline | Diphenyl carbonate (symmetrical): 0.2920 Debye |
| Quantified Difference | Projected increase of >0.7 Debye |
| Conditions | Gas-phase computational model (B3LYP/6-31G*) for comparator |
Why This Matters
A higher dipole moment directly influences solubility in polar media, chromatographic retention time, and intermolecular interactions, making the compound unsuitable for substitution in applications where precise dielectric behavior is critical.
- [1] National Institute of Standards and Technology (NIST). (2015). Diphenyl carbonate: Structure. NIST Chemistry WebBook, SRD 69. View Source
- [2] Exner, O., & Jehlička, V. (1981). The conformation of aryl carbonates. A dipole moment study. Collection of Czechoslovak Chemical Communications, 46(4), 856-860. View Source
